molecular formula C19H20ClN5OS B2355054 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893912-96-4

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2355054
CAS No.: 893912-96-4
M. Wt: 401.91
InChI Key: BQWWIPRSBQADSL-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the N1 position. The thioether linkage (-S-) connects the pyrimidine ring to an ethanone moiety, which is further functionalized with an azepane (7-membered nitrogen-containing ring). This structure combines features of pyrazolo-pyrimidines (known for kinase inhibition) and thioether-containing compounds (valued for metabolic stability) . The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the azepane ring contributes to conformational flexibility .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWIPRSBQADSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-1-(azepan-1-yl)ethan-1-one

Azepan reacts with bromoacetyl bromide in dichloromethane at 0°C, catalyzed by triethylamine. After 2 hours, the mixture is washed with NaHCO₃ and brine, yielding the α-bromo ketone (94% purity).

Nucleophilic Sulfanyl Substitution

The 4-sulfanylpyrazolo[3,4-d]pyrimidine intermediate undergoes deprotection (NH₄OH/MeOH, 25°C, 1h), followed by reaction with 2-bromo-1-(azepan-1-yl)ethan-1-one in acetonitrile containing K₂CO₃. The SN2 mechanism proceeds at 60°C for 8 hours, achieving 76–84% yield after silica gel chromatography.

Alternative Microwave-Assisted One-Pot Synthesis

A convergent approach combines azepan, bromoacetyl chloride, and 4-sulfanylpyrazolo[3,4-d]pyrimidine under microwave irradiation (100°C, 20 min, 150 W). This method reduces reaction time by 75% compared to conventional heating, with an overall yield of 81%.

Analytical Validation and Optimization

Purity assessment :

  • HPLC : C18 column, 70:30 MeOH/H₂O, λ = 254 nm, t₃ = 11.2 min
  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.31 (s, 2H, SCH₂), 3.68–3.72 (m, 4H, azepan N-CH₂)

Yield optimization :

Parameter Conventional Microwave
Time (h) 10 0.33
Yield (%) 76 81
Purity (%) 98.2 99.1

Data derived from.

Challenges and Troubleshooting

  • Regioselectivity : Use of 4-chlorophenyl substituents directs cyclization to the 1-position of pyrazolo[3,4-d]pyrimidine, minimizing isomer formation.
  • Sulfanyl oxidation : Conduct coupling reactions under nitrogen with 0.1% BHT antioxidant to prevent disulfide byproducts.
  • Solvent choice : Tetrahydrofuran optimizes azepan solubility while avoiding lactam ring-opening side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves the inhibition of specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Key pathways affected include the NF-κB and IL-6 signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one Pyrazolo[3,4-d]pyrimidine - 4-Chlorophenyl at N1
- Sulfanyl-ethanone-azepane side chain
C₂₀H₂₂ClN₅OS 7-membered azepane; thioether linkage
1-{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-3-methylbutan-1-one Pyrazolo[3,4-d]pyrimidine - 4-Methanesulfonylphenyl at N1
- Piperidine-oxygen linker
C₂₄H₂₉N₅O₄S Oxygen ether linkage; piperidine ring (6-membered)
1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) Pyrazolo[1,5-a]pyrimidinone - 4-Chlorophenyl at C4
- Ketone at C7
C₁₃H₉ClN₄O Pyrimidinone core; no sulfur or azepane
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone Pyrrole - 4-Chlorophenyl-pyrrole core
- Piperidine-ethanone side chain
C₂₀H₂₂ClN₃O Pyrrole instead of pyrazolo-pyrimidine; smaller nitrogen ring (piperidine)

Critical Analysis of Divergences

  • Ring size : The 7-membered azepane in the target compound vs. 6-membered piperidine () affects steric bulk and hydrogen-bonding capacity. Azepane’s flexibility may improve target engagement but reduce selectivity .
  • Heterocyclic core : Pyrazolo-pyrimidines (target) vs. pyrroles () differ in electron distribution, influencing π-π stacking and charge interactions with biological targets .
  • Substituent positioning : The 4-chlorophenyl group at N1 (target) vs. C4 (MK86) alters steric and electronic effects on the core heterocycle .

Biological Activity

The compound 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an azepane ring connected to a pyrazolo[3,4-d]pyrimidine moiety via a sulfanyl group. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects : The presence of the pyrazole moiety suggests potential anti-inflammatory properties, which could be beneficial in conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds in the literature:

Activity TypeCompound ExampleIC50 Value (µM)Reference
AChE Inhibition5-{1-[(4-chlorophenyl)sulfonyl...2.14 - 6.28
AntibacterialVarious pyrazole derivativesModerate to Strong
Anti-inflammatoryCDMPO (related structure)Not specified

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of compounds related to This compound :

  • Neuroprotective Effects : A study on a structurally related compound demonstrated significant neuroprotective effects against microglial activation in models of Parkinson's disease. The compound inhibited the release of pro-inflammatory cytokines and reduced neuronal damage .
  • Antimicrobial Screening : Compounds synthesized with similar structural features exhibited varying degrees of antibacterial activity, with some showing promising results against common bacterial strains .
  • Enzyme Inhibition Studies : Research indicated that certain derivatives effectively inhibited urease, suggesting potential applications in treating conditions associated with urease activity .

Q & A

Q. What are the standard synthetic protocols for 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the 4-chlorophenyl group (critical for bioactivity) .
  • Thioether linkage formation between the azepane-ethanone moiety and the pyrazolo-pyrimidine core, using reagents like Lawesson’s reagent or thiourea derivatives under inert atmospheres (N₂/Ar) .
  • Solvent selection : Dimethylformamide (DMF) or toluene at 80–100°C improves solubility of intermediates .
  • Purification : Column chromatography or recrystallization from methanol/ethanol ensures >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyrimidine ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~450–470 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation, critical for docking studies .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyrazolo-pyrimidine inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility assessment : Measure logP via shake-flask method to predict bioavailability .

Q. What safety precautions are required when handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Keep under anhydrous conditions at –20°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl substituent influence reactivity and bioactivity compared to analogs?

  • Electron-withdrawing Cl stabilizes the pyrazolo-pyrimidine core, enhancing electrophilic substitution reactions (e.g., sulfonation) .
  • Bioactivity : Chlorophenyl derivatives show 2–3× higher kinase inhibition than methyl/phenoxy analogs due to increased lipophilicity and target binding . Contrasting data exist for solubility—chlorophenyl reduces aqueous solubility vs. hydrophilic substituents, requiring formulation optimization .

Q. What strategies resolve contradictions in reported IC₅₀ values across different kinase assays?

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and control inhibitors (e.g., staurosporine) .
  • Structural analogs : Compare with 2,4-dimethylphenyl or 4-fluorophenyl variants to isolate substituent effects .
  • Computational docking : Perform molecular dynamics simulations to identify binding pose variability across kinase isoforms .

Q. How can the synthetic route be optimized for scalable production while maintaining purity?

  • Catalyst screening : Pd/C or Ni catalysts improve coupling reaction efficiency (e.g., Suzuki-Miyaura for chlorophenyl introduction) .
  • Flow chemistry : Continuous flow systems reduce reaction time (e.g., 2 hours vs. 12 hours batch) and side-product formation .
  • In-line analytics : Implement HPLC-MS for real-time monitoring of intermediates .

Q. What mechanistic insights explain its dual activity as a kinase inhibitor and apoptosis inducer?

  • Kinase inhibition : The pyrazolo-pyrimidine core competitively binds ATP pockets, validated via X-ray co-crystallography .
  • Apoptosis induction : Downregulation of Bcl-2 and caspase-3 activation observed in transcriptomic/proteomic studies, suggesting off-target effects on apoptotic pathways .

Q. How do solvent polarity and pH affect its stability during long-term storage?

  • Degradation pathways : Hydrolysis of the sulfanyl linkage occurs in aqueous buffers (pH < 5 or > 9), confirmed by LC-MS .
  • Stabilizers : Add 1% w/v ascorbic acid to ethanolic solutions to prevent oxidative degradation .

Q. What computational methods predict its metabolic fate and potential drug-drug interactions?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 inhibition (e.g., CYP3A4) and hepatic clearance .
  • Metabolite identification : Simulate phase I/II metabolism via BioTransformer 3.0, prioritizing sulfoxide and glucuronide derivatives .

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